molecular formula C18H21NO3 B495880 N-isopropyl-3-(2-phenoxyethoxy)benzamide

N-isopropyl-3-(2-phenoxyethoxy)benzamide

货号: B495880
分子量: 299.4g/mol
InChI 键: PMAKGYOAJGWGHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Isopropyl-3-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by an isopropyl group attached to the amide nitrogen and a 2-phenoxyethoxy substituent at the 3-position of the benzamide core. The 2-phenoxyethoxy group may influence solubility, binding affinity, and metabolic stability compared to other substituents, though specific data on this compound remain absent in the literature reviewed here.

属性

分子式

C18H21NO3

分子量

299.4g/mol

IUPAC 名称

3-(2-phenoxyethoxy)-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO3/c1-14(2)19-18(20)15-7-6-10-17(13-15)22-12-11-21-16-8-4-3-5-9-16/h3-10,13-14H,11-12H2,1-2H3,(H,19,20)

InChI 键

PMAKGYOAJGWGHT-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

规范 SMILES

CC(C)NC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-isopropyl-3-(2-phenoxyethoxy)benzamide to key benzamide derivatives from the evidence, focusing on structural variations, biological targets, and functional outcomes.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Position) Target/Application Key Findings Reference IDs
This compound 3-(2-Phenoxyethoxy), N-isopropyl Hypothetical PDE4/SHP2 inhibitor No direct data; inferred potential based on structural analogs. N/A
FCPR03 (N-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide) 3-(Cyclopropylmethoxy), 4-difluoromethoxy PDE4 inhibitor (antidepressant) IC₅₀ = 3.1 nM for PDE4; enhances dendritic spine density in CUMS mice .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H bond activation Acts as an N,O-bidentate directing group; no reported pharmacological activity.
SBI-9639 ((Z)-N-isopropyl-3-(5-((3-oxobenzo[b]thiophen-2-ylidene)methyl)furan-2-yl)benzamide) 3-(Furan-thiophenone), N-isopropyl SHP2 inhibitor (anticancer) Targets oncogenic SHP2 in leukemia; LC–MS [M+H]⁺ = 433 .

Pharmacological Activity and Mechanism

  • FCPR03 :

    • PDE4 Inhibition : Demonstrates potent inhibition (IC₅₀ = 3.1 nM) of PDE4 catalytic domains, reducing depressive-like behaviors in mice via cAMP/PKA/Akt/GSK-3β pathway activation .
    • Neuroplasticity Enhancement : Increases dendritic spine density (Figure 5), synaptic proteins (PSD95, synapsin 1; Figure 6), and dendritic branching (Figure 4) in stressed mice.
    • Low Emetic Risk : Unlike rolipram, FCPR03 shows minimal emetic side effects due to selective PDE4B binding .
  • SBI-9639: Targets SHP2 phosphatase in leukemia, disrupting oncogenic signaling. Structural features (furan-thiophenone group) enable π-π stacking interactions critical for binding .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

    • Lacks pharmacological activity; used as a directing group in synthetic chemistry for C–H functionalization .

Substituent Effects on Bioactivity

  • Oxygenated Side Chains: FCPR03’s cyclopropylmethoxy and difluoromethoxy groups enhance PDE4 affinity and blood-brain barrier penetration . The hypothetical 2-phenoxyethoxy group in the query compound may improve solubility but could reduce metabolic stability compared to smaller substituents.
  • Aromatic Modifications: SBI-9639’s furan-thiophenone moiety enables selective SHP2 inhibition, whereas FCPR03’s difluoromethoxy group optimizes PDE4 binding .

Behavioral and Molecular Outcomes (FCPR03 vs. Rolipram)

  • Antidepressant Efficacy :

    • FCPR03 (0.5–1.0 mg/kg) restores sucrose preference (Figure 2C) and reduces immobility in forced swim/tail suspension tests (Figure 2D-E), comparable to rolipram but with fewer side effects .
    • Upregulates p-Akt and p-GSK-3β, critical for neuroprotection (Figure 8).
  • Safety Profile :

    • Rolipram induces emesis via PDE4D inhibition, whereas FCPR03’s selectivity for PDE4B minimizes this risk .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。